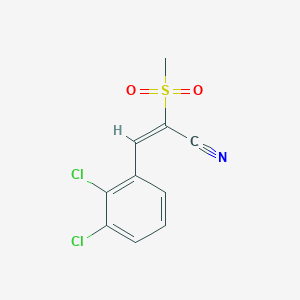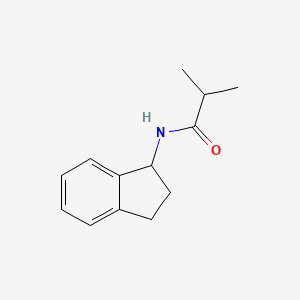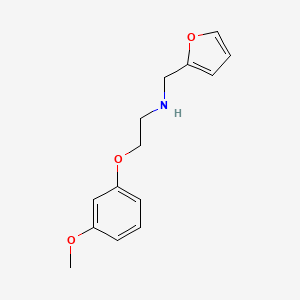
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile is a chemical compound that belongs to the family of nitriles. It is commonly known as DCMPS and is used in scientific research for its unique properties. DCMPS has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of DCMPS is not fully understood. However, it is believed that DCMPS acts by inhibiting the activity of certain enzymes, including topoisomerase II and thioredoxin reductase. These enzymes are involved in DNA replication and cell division, and their inhibition can lead to cell death.
Biochemical and Physiological Effects
DCMPS has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. DCMPS has also been found to inhibit the growth of fungi and bacteria. Additionally, DCMPS has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DCMPS has several advantages for use in lab experiments. It is easy to synthesize and is relatively stable. Additionally, DCMPS has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to using DCMPS in lab experiments. DCMPS can be toxic, and care must be taken when handling it. Additionally, DCMPS has not been extensively studied in vivo, and its potential side effects are not well understood.
Zukünftige Richtungen
There are several future directions for research on DCMPS. One area of interest is the development of new synthetic methods for DCMPS. Additionally, further studies are needed to fully understand the mechanism of action of DCMPS and its potential side effects. DCMPS has shown promise as a potential treatment for cancer, infections, and inflammatory diseases, and further studies are needed to determine its efficacy in these areas. Finally, the potential use of DCMPS as a herbicide and insecticide should be further explored.
Synthesemethoden
DCMPS can be synthesized using various methods, including the reaction of 2,3-dichlorobenzaldehyde with methylsulfonylacetonitrile in the presence of a base. The resulting product is then treated with an acid to yield DCMPS. Another method involves the reaction of 2,3-dichlorobenzaldehyde with methylsulfonylacetonitrile in the presence of a catalyst such as NaCN. The resulting product is then treated with an acid to yield DCMPS.
Wissenschaftliche Forschungsanwendungen
DCMPS has been used in scientific research for its unique properties. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. DCMPS has also been found to have antifungal and antibacterial properties and has been studied for its potential use in treating infections. Additionally, DCMPS has been studied for its potential use as a herbicide and insecticide.
Eigenschaften
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)-2-methylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S/c1-16(14,15)8(6-13)5-7-3-2-4-9(11)10(7)12/h2-5H,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKHGHNIFLFFPS-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(=CC1=C(C(=CC=C1)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)/C(=C/C1=C(C(=CC=C1)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)

![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)
![N-[1-(4-sulfamoylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B7463564.png)

![3-[2-[[2-(Morpholin-4-ylmethyl)phenyl]methylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7463571.png)
![1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]azepan-2-one](/img/structure/B7463575.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(2-methoxyethyl)-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7463578.png)





![[1-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463634.png)